molecular formula C19H19NO3 B12987382 Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate

Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate

Cat. No.: B12987382
M. Wt: 309.4 g/mol
InChI Key: OWDLZQJHIBGPDY-UHFFFAOYSA-N
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Description

Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate typically involves the reaction of 5-benzyloxyindole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate involves its interaction with various molecular targets. The indole moiety is known to interact with biological receptors, enzymes, and other proteins, leading to a range of biological effects. The compound may act by modulating signaling pathways, inhibiting enzymes, or binding to specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate is unique due to the presence of both the benzyloxy and ester groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

methyl 3-(5-phenylmethoxy-1H-indol-3-yl)propanoate

InChI

InChI=1S/C19H19NO3/c1-22-19(21)10-7-15-12-20-18-9-8-16(11-17(15)18)23-13-14-5-3-2-4-6-14/h2-6,8-9,11-12,20H,7,10,13H2,1H3

InChI Key

OWDLZQJHIBGPDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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